

An In-depth Technical Guide to 8-Methylthio-adenosine: Chemical Structure and Properties

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Compound of Interest

Compound Name: 8-Methylthio-adenosine

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Introduction

8-Methylthio-adenosine is a sulfur-containing purine nucleoside, an analog of the ubiquitous biological molecule adenosine. Its structure is characterized by a methylthio group (-SCH₃) substituted at the 8th position of the adenine base. This modification distinguishes it from its more extensively studied isomer, 5'-methylthioadenosine (MTA), and confers upon it unique chemical and potentially biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and, where available, the biological context of **8-Methylthio-adenosine**.

Chemical Structure and Physicochemical Properties

The fundamental structure of **8-Methylthio-adenosine** consists of an adenine ring linked via a β -N9-glycosidic bond to a ribose sugar, with a methylthio group attached at the C8 position of the purine.

Table 1: Physicochemical Properties of **8-Methylthio-adenosine**

Property	Value	Source
Molecular Formula	C11H15N5O4S	[1]
Molecular Weight	313.33 g/mol	[1]
CAS Number	29836-01-9	[2]
Appearance	Solid	[1]
Solubility	Soluble in polar solvents.	[2][3]
InChI	InChI=1S/C11H15N5O4S/c1-21-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)	[2]
InChIKey	ZLSIRPOPTWVEOT-UHFFFAOYSA-N	[2]

Note: Detailed quantitative data on properties such as melting point, pKa, and specific solubility values are not readily available in the public domain.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **8-Methylthio-adenosine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^{13}C NMR spectral data for **8-Methylthio-adenosine** is available and serves as a key tool for its identification. The full spectrum can be accessed through specialized databases.[2] A study by Uesugi and Ikehara in 1977 provides further details on its synthesis and characterization.[2]

Biological and Pharmacological Properties

The biological role of **8-Methylthio-adenosine** is not as well-defined as that of its 5'-isomer. However, as an adenosine analog, it is implicated in biochemical reactions, particularly in the study of S-adenosylmethionine (SAM) analogs and their role in methylation processes.[2][3]

Mechanism of Action

The specific mechanism of action for **8-Methylthio-adenosine** has not been extensively elucidated. Generally, 8-substituted adenosine analogs have been investigated for their potential as partial agonists at adenosine receptors, particularly the A1 receptor.[4] The substitution at the 8-position can influence the conformation of the ribose sugar, which in turn affects receptor binding and activation. However, it is important to note that alkylamino substituents at the 8-position have been shown to decrease affinity for adenosine receptors in some adenosine analogs.[4]

Signaling Pathways

There is currently a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by **8-Methylthio-adenosine**. Research on other 8-substituted adenosine analogs suggests potential involvement in adenosine receptor-mediated signaling, which can impact various downstream pathways, including those involving adenylyl cyclase.[4]

Experimental Protocols

Detailed experimental protocols specifically for investigating **8-Methylthio-adenosine** are not widely published. However, general methodologies for studying adenosine analogs can be adapted.

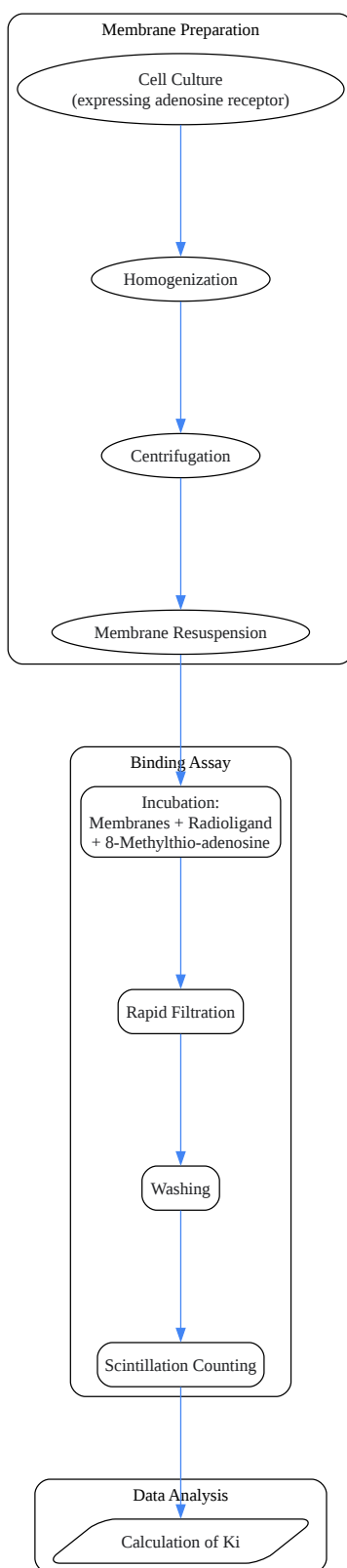
Synthesis of 8-Substituted Adenosine Analogs

The synthesis of 8-substituted adenosine derivatives often involves the reaction of a suitable precursor, such as 8-bromoadenosine, with a nucleophile. For **8-Methylthio-adenosine**, this would typically involve a reaction with a methylthiolate source. A foundational method for the synthesis of 8-thiomethyl-adenosine was described by Uesugi and Ikehara (1977).[2]

Receptor Binding Assays

To determine the affinity of **8-Methylthio-adenosine** for adenosine receptors, competitive radioligand binding assays are commonly employed.

Workflow for Adenosine Receptor Binding Assay



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Workflow for a typical adenosine receptor binding assay.

Methodology:

- **Membrane Preparation:** Membranes from cells or tissues expressing the adenosine receptor of interest are prepared by homogenization and centrifugation.
- **Incubation:** The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]CCPA for A1 receptors) and varying concentrations of the unlabeled test compound (**8-Methylthio-adenosine**).
- **Filtration:** The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.
- **Washing:** The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
- **Quantification:** The amount of radioactivity retained on the filters is determined by liquid scintillation counting.
- **Data Analysis:** The data are analyzed to determine the concentration of **8-Methylthio-adenosine** that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (K_i) can then be calculated using the Cheng-Prusoff equation.

Conclusion

8-Methylthio-adenosine remains a relatively understudied adenosine analog compared to its 5'-isomer. While its basic chemical structure and some physicochemical properties are established, a significant gap exists in the understanding of its specific biological functions, mechanisms of action, and involvement in cellular signaling pathways. Further research is warranted to fully characterize this molecule and to explore its potential as a pharmacological tool or therapeutic agent. The methodologies and comparative data from other 8-substituted adenosine analogs provide a framework for future investigations into the unique properties of **8-Methylthio-adenosine**.

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